
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid is a synthetic compound that belongs to the class of chlorophenoxy acids. It is a deuterated form of 2,4-Dichlorophenoxyacetic acid, which is widely known for its use as a herbicide. The deuterated version is often used in scientific research to study the behavior and metabolism of the non-deuterated compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-Dichlorophenoxyacetic acid. The deuterated version is synthesized by incorporating deuterium atoms into the molecule during the chlorination and subsequent reactions .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of specialized equipment to handle the chlorination and deuteration reactions safely and efficiently. The final product is purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, which can be further studied for their properties and applications .
Applications De Recherche Scientifique
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid is used in a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorophenoxy acids and their interactions with other chemicals.
Biology: The compound is used to investigate the effects of chlorophenoxy acids on plant growth and development.
Medicine: Research on the compound’s potential therapeutic effects and toxicity is ongoing.
Industry: It is used in the development of new herbicides and plant growth regulators .
Mécanisme D'action
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It is absorbed by plant tissues and transported to the meristematic regions, where it induces uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The non-deuterated version, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another chlorophenoxy acid with similar herbicidal properties.
2-Methyl-4-chlorophenoxyacetic acid: A related compound used as a herbicide
Uniqueness
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid is unique due to the incorporation of deuterium atoms, which makes it useful for studying the metabolic pathways and environmental fate of chlorophenoxy acids. The deuterated version provides insights into the behavior of the non-deuterated compound without altering its fundamental properties .
Propriétés
Numéro CAS |
352438-69-8 |
|---|---|
Formule moléculaire |
C8H6Cl2O3 |
Poids moléculaire |
226.06 g/mol |
Nom IUPAC |
2,2-dideuterio-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1D,2D,3D,4D2 |
Clé InChI |
OVSKIKFHRZPJSS-QUWGTZMWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1OC([2H])([2H])C(=O)O)Cl)[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
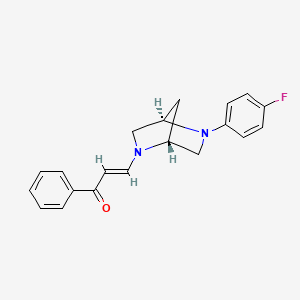

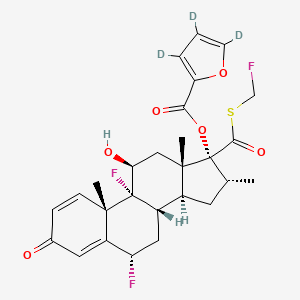


![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
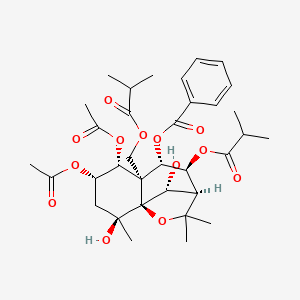

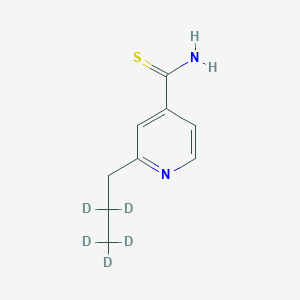
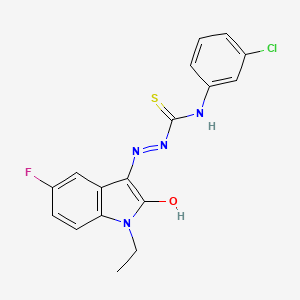
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401619.png)
![[His7] Corazonin](/img/structure/B12401621.png)
